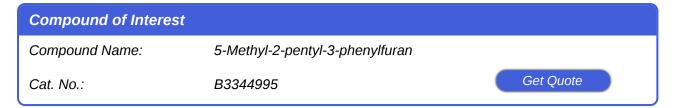


Spectroscopic Characterization of 5-Methyl-2pentyl-3-phenylfuran: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound **5-Methyl-2-pentyl-3-phenylfuran**. As this is a potentially new chemical entity, publicly available spectroscopic data is not available. This guide, therefore, presents predicted spectral characteristics based on data from structurally analogous compounds. Furthermore, it details the standardized experimental protocols required to obtain and verify the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Methyl-2-pentyl-3-phenylfuran**, extrapolated from known data of 2-pentylfuran, 3-phenylfuran, and 5-methylfurfural. These values serve as a reference for the anticipated spectral features of the target compound.

Table 1: Predicted ¹H NMR Spectral Data



Protons	Predicted Chemical Shift (ppm)	Multiplicity
Phenyl-H	7.20 - 7.50	Multiplet
Furan-H (position 4)	~6.10	Singlet
-CH ₂ - (pentyl, adjacent to furan)	~2.60	Triplet
-CH₃ (on furan)	~2.30	Singlet
-(CH ₂) ₃ - (pentyl)	1.30 - 1.70	Multiplet
-CH₃ (pentyl)	~0.90	Triplet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (ppm)
Phenyl C (quaternary)	~135
Phenyl C-H	125 - 129
Furan C-O (C2)	~157
Furan C-O (C5)	~152
Furan C-Ph (C3)	~120
Furan C-H (C4)	~105
-CH ₂ - (pentyl, adjacent to furan)	~28
-(CH ₂) ₃ - (pentyl)	22 - 32
-CH₃ (on furan)	~14
-CH₃ (pentyl)	~14

Table 3: Predicted Key IR Absorption Bands



Functional Group	Predicted Wavenumber (cm ⁻¹)
C-H stretching (Aromatic)	3000 - 3100
C-H stretching (Aliphatic)	2850 - 3000
C=C stretching (Aromatic ring)	1500 - 1600
C=C stretching (Furan ring)	1450 - 1550
C-O-C stretching (Furan ring)	1000 - 1250

Table 4: Predicted Mass Spectrometry Data

lon	Predicted m/z	Notes
[M]+	228.15	Molecular Ion
[M-C ₄ H ₉] ⁺	171.08	Loss of a butyl radical from the pentyl group
[C ₆ H ₅ CO] ⁺	105.03	Phenylacylium ion
[C ₅ H ₁₁] ⁺	71.09	Pentyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of **5-Methyl-2-pentyl-3-phenylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified 5-Methyl-2-pentyl-3-phenylfuran for ¹H
 NMR, and 20-50 mg for ¹³C NMR.[1]



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1][2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[1]
- If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
- Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]
- Tune the probe to the appropriate frequency for the nucleus being observed (1H or 13C).
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.

Data Processing:

- Apply a Fourier transform to the raw free induction decay (FID) data.
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.



 Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (for a liquid sample):
 - The neat liquid sample method is the most direct for pure liquid compounds.[3][4]
 - Place a single drop of 5-Methyl-2-pentyl-3-phenylfuran onto the surface of a polished salt plate (e.g., NaCl or KBr).[3][4]
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]
 [4]
- Data Acquisition:
 - Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



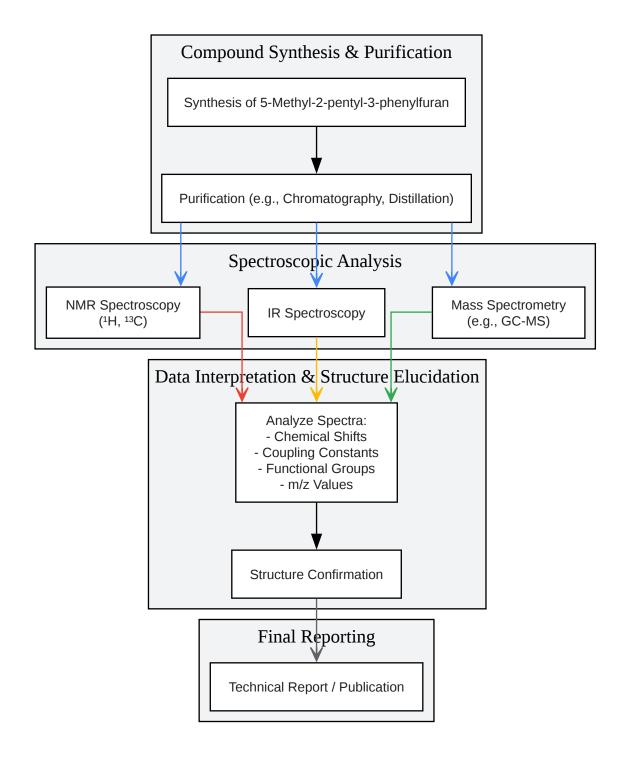
Methodology:

- Sample Introduction and Ionization:
 - For a volatile compound like a furan derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. [5][6]
 - Inject a dilute solution of the sample into the GC, where it is vaporized and separated from any impurities.
 - The separated compound then enters the mass spectrometer's ion source.
 - Electron Ionization (EI) is a common method for furan derivatives, where the sample molecules are bombarded with high-energy electrons to create a molecular ion and fragment ions.
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- · Detection and Data Processing:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like **5-Methyl-2-pentyl-3-phenylfuran**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.



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